4-((2,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride
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Description
4-((2,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride, also known as CEP-33779, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the family of quinoline derivatives and has been shown to exhibit potent biological activities.
Scientific Research Applications
Synthesis and Characterization
Quinoline derivatives are commonly synthesized for their potential biological activities and chemical properties. For instance, studies on the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds, which involve compounds structurally similar to the query compound, showcase the interest in developing new chemical entities with potential application in drug development and materials science (Sroor, 2019). Such works often focus on novel synthetic routes, yields, and the chemical properties of the synthesized compounds.
Biological Activity and Potential Therapeutic Uses
While excluding information related to drug use, dosage, and side effects as requested, it's worth noting that the structural motifs present in quinoline derivatives are frequently explored for their biological activities. Compounds with similar backbones have been studied for their antimicrobial activities, showcasing the diverse potential uses of these molecules in scientific research (Elkholy & Morsy, 2006). These studies are crucial for identifying new therapeutic leads and understanding the molecular basis of their activities.
properties
IUPAC Name |
4-(2,4-dimethoxyanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2.ClH/c1-4-13-5-7-17-16(9-13)20(14(11-21)12-22-17)23-18-8-6-15(24-2)10-19(18)25-3;/h5-10,12H,4H2,1-3H3,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDPHIJZDFYVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=C(C=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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